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molecular formula C8H10N2O2S B085800 2-Morpholino-1,3-thiazole-5-carbaldehyde CAS No. 1011-41-2

2-Morpholino-1,3-thiazole-5-carbaldehyde

Cat. No. B085800
M. Wt: 198.24 g/mol
InChI Key: VDZWHWVAMDQEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

2-Chlorothiazole-5-carbaldehyde (200 mg, 1.36 mmol) was dissolved in acetonitrile (4 mL). To this, potassium carbonate (376 mg, 2.72 mmol) and morpholine (0.237 mL, 2.72 mmol) were added at room temperature and the mixture was stirred at the same temperature for 23.5 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=15/1) to give 2-morpholinothiazole-5-carbaldehyde (179 mg, yield: 66%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two
Quantity
0.237 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.O>C(#N)C.C(OCC)(=O)C>[O:18]1[CH2:19][CH2:20][N:15]([C:2]2[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=2)[CH2:16][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1SC(=CN1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
376 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.237 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 23.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin-layer chromatography (chloroform/methanol=15/1)

Outcomes

Product
Details
Reaction Time
23.5 h
Name
Type
product
Smiles
O1CCN(CC1)C=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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